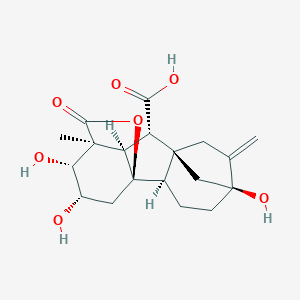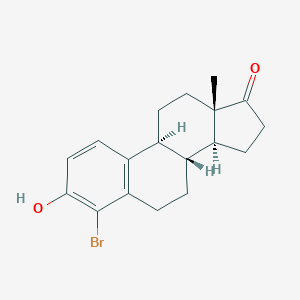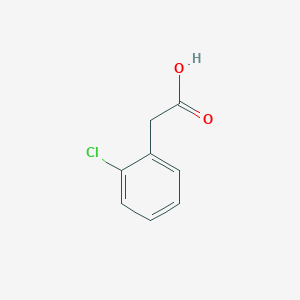
Gibberellin A8
Vue d'ensemble
Description
Gibberellin A8 is a diterpenoid phytohormone belonging to the gibberellin family, which plays a crucial role in regulating various aspects of plant growth and development. Initially identified in the plant Phaseolus coccineus, this compound is characterized by its unique structure, which includes an additional hydroxyl group at the C-3 position compared to gibberellin A1 . Gibberellins, named after the fungus Gibberella fujikuroi, are known for their ability to promote stem elongation, seed germination, and flowering in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gibberellin A8 can be synthesized from gibberellin A3 through a series of chemical reactions. The process involves the hydrolysis of gibberellin A3, followed by iodolactonization and subsequent deiodination to yield this compound . The reaction conditions typically include the use of aqueous solutions and specific reagents to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources or microbial fermentation. The process includes homogenization, extraction, and purification steps to isolate this compound from plant tissues . High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is commonly used for the accurate identification and quantification of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Gibberellin A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which play significant roles in its biological functions .
Applications De Recherche Scientifique
Gibberellin A8 has a wide range of applications in scientific research, particularly in the fields of plant biology, agriculture, and biotechnology. Some key applications include:
Plant Growth Regulation: this compound is used to study and manipulate plant growth processes, including stem elongation, seed germination, and flowering.
Crop Yield Improvement: It is applied to enhance crop yields by promoting growth and development in various agricultural plants.
Stress Response Studies: Researchers use this compound to investigate plant responses to abiotic stresses such as drought and salinity.
Genetic Engineering: this compound is utilized in genetic engineering to develop transgenic plants with improved growth characteristics and stress tolerance.
Mécanisme D'action
Gibberellin A8 exerts its effects through a complex signaling pathway involving gibberellin receptors and DELLA proteins. Upon binding to its receptor, this compound triggers the degradation of DELLA proteins, which are negative regulators of gibberellin signaling . This degradation leads to the activation of downstream transcription factors that promote various growth and developmental processes in plants . The molecular targets and pathways involved in this compound signaling include the modulation of gene expression related to cell elongation, division, and differentiation .
Comparaison Avec Des Composés Similaires
Gibberellin A1: Known for its role in promoting stem elongation and seed germination.
Gibberellin A3: Widely used in agriculture to enhance crop yields.
Gibberellin A4: Involved in regulating flowering and fruit development.
Gibberellin A7: Plays a role in stress response and growth regulation.
Propriétés
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-8-5-17-7-18(8,25)4-3-10(17)19-6-9(20)13(21)16(2,15(24)26-19)12(19)11(17)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRJZYYGOOHRC-UQJCXHNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC(C1O)O)OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990646 | |
| Record name | Gibberellin A8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7044-72-6 | |
| Record name | Gibberellin A8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7044-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gibberellin A8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibberellin A8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that Gibberellin A1 can be metabolized into Gibberellin A8. This conversion was observed in seedlings of Norway spruce (Picea abies (L.) Karst) []. Studies using dwarf Oryza sativa seedlings also point towards the interconversion of Gibberellin A1 to this compound []. This metabolic process highlights a potential pathway for Gibberellin A1 regulation in plants.
A: Yes, this compound has been found in a glycosidic form, specifically this compound-glucoside. This conjugated form was identified in the shoot apices of Althaea rosea []. Furthermore, a β-Glucosidase enzyme capable of hydrolyzing this compound-2-O-glucoside has been isolated from the pods of runner beans []. These findings suggest that conjugation and deconjugation processes may play a role in regulating the activity and availability of this compound in plants.
A: Research indicates that this compound metabolites, particularly this compound glucoside (GA8-glu), show a different distribution pattern within plant cells compared to Gibberellin A1. Studies using cowpea (Vigna sinensis) and barley (Hordeum vulgare) leaves revealed that a higher proportion of this compound glucoside is localized in the vacuoles compared to the entire protoplast []. This suggests a preferential compartmentalization of this compound metabolites in the vacuoles relative to Gibberellin A1.
A: Research on the shoots of Phyllostachys edulis, a type of bamboo, led to the identification of various gibberellins, including this compound, alongside Gibberellin A17, Gibberellin A29, Gibberellin A44, and Gibberellin A53 []. This study, along with experiments on Phyllostachys bambusoides and Sasa kurilensis, supports the involvement of the early-13-hydroxylation pathway in gibberellin biosynthesis within bamboo shoots, with this compound playing a role in this process.
A: Research comparing the biological activities of various gibberellins, including Gibberellin A1, Gibberellin A3, Gibberellin A4, Gibberellin A7, and this compound, in nine different plant bioassays revealed that this compound exhibits low activity in most of the assays []. This is in contrast to Gibberellin A3 and Gibberellin A7, which demonstrate high activity across many bioassays, and Gibberellin A9, Gibberellin A10, Gibberellin A23, and Gibberellin A24, which exhibit species-specific activity.
A: this compound-2-O-glucoside has been identified and quantified in developing barley caryopses using GC-MS techniques []. This finding suggests a potential role for this compound in grain development, although further research is needed to fully understand its specific functions within this context.
A: Recent research utilizing metabolomics has shed light on the response of hydroprimed maize to salt stress and the role of various metabolites, including this compound []. The study revealed that this compound was among the plant growth regulators present in both control and hydroprimed maize roots subjected to salt stress.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















